molecular formula C10H13NO3 B13985769 8-Formyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile

8-Formyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile

Cat. No.: B13985769
M. Wt: 195.21 g/mol
InChI Key: PZEQEPMZFDYBBX-UHFFFAOYSA-N
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Description

8-Formyl-1,4-dioxaspiro[45]decane-8-carbonitrile is a chemical compound with the molecular formula C10H13NO3 It is characterized by a spirocyclic structure containing both a dioxane ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Formyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile typically involves the reaction of tetrahydropyran-4-carbonitrile with specific reagents under controlled conditions. One common method involves the use of 1-bromo-2-fluoro compounds as starting materials . The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

8-Formyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or other functional groups are replaced by different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can result in a variety of substituted spirocyclic compounds.

Scientific Research Applications

8-Formyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Formyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Formyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile is unique due to its specific combination of a dioxane ring and a nitrile group, which imparts distinct chemical reactivity and potential for diverse applications. Its spirocyclic structure also contributes to its stability and versatility in various chemical reactions.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

8-formyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile

InChI

InChI=1S/C10H13NO3/c11-7-9(8-12)1-3-10(4-2-9)13-5-6-14-10/h8H,1-6H2

InChI Key

PZEQEPMZFDYBBX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C=O)C#N)OCCO2

Origin of Product

United States

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